5-chloro-N-(4-chlorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
CAS No.: 321533-95-3
Cat. No.: VC6010478
Molecular Formula: C13H10Cl2F3N3O
Molecular Weight: 352.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 321533-95-3 |
|---|---|
| Molecular Formula | C13H10Cl2F3N3O |
| Molecular Weight | 352.14 |
| IUPAC Name | 5-chloro-N-[(4-chlorophenyl)methyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C13H10Cl2F3N3O/c1-21-11(15)9(10(20-21)13(16,17)18)12(22)19-6-7-2-4-8(14)5-3-7/h2-5H,6H2,1H3,(H,19,22) |
| Standard InChI Key | GTXSYUSBVXWSRH-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C(=N1)C(F)(F)F)C(=O)NCC2=CC=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Molecular Characteristics
Systematic Nomenclature and Formula
5-Chloro-N-(4-chlorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide follows IUPAC nomenclature rules, specifying substituent positions on the pyrazole ring:
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Position 1: Methyl group (-CH₃)
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Position 3: Trifluoromethyl group (-CF₃)
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Position 5: Chlorine atom (-Cl)
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Position 4: Carboxamide linked to a 4-chlorobenzyl moiety (-CONH-CH₂-C₆H₄-Cl)
The molecular formula is C₁₄H₁₁Cl₂F₃N₃O, with a molecular weight of 364.16 g/mol . The presence of two chlorine atoms and a trifluoromethyl group enhances electronegativity and lipophilicity, critical for membrane permeability in biological systems.
Structural Features
Key structural attributes include:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, providing sites for electrophilic substitution and hydrogen bonding .
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4-Chlorobenzyl Group: Introduces steric bulk and π-π stacking potential, favoring interactions with hydrophobic enzyme pockets .
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Trifluoromethyl Group: Imparts metabolic stability and electron-withdrawing effects, modulating reactivity at the pyrazole C3 position.
Comparative analysis with the related compound 5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide (C₂₀H₁₄ClF₆N₃OS) reveals that replacing the sulfanyl group with a carboxamide reduces molecular symmetry but enhances hydrogen-bonding capacity .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a three-step process:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions .
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Functionalization: Sequential chlorination at C5 using POCl₃ and trifluoromethylation at C3 via Ullmann-type coupling.
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Carboxamide Coupling: Reaction of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with 4-chlorobenzylamine using HATU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] in DMF (dimethylformamide) at 25–35°C .
Representative Reaction Scheme:
Reagents: HATU (1.1 eq), DIPEA (N,N-diisopropylethylamine, 3 eq), DMF solvent, 12–24 hr reaction time .
Structural and Spectral Analysis
Crystallographic Data
While single-crystal X-ray data for the target compound remain unpublished, analogous structures (e.g., AP-3 in ) show:
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Bond Lengths: N-N (1.34 Å), C-Cl (1.73 Å), C-F (1.32–1.35 Å)
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Dihedral Angles: 85–90° between pyrazole and benzyl planes, minimizing steric clashes .
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆):
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δ 2.57 (s, 3H, CH₃)
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δ 4.49 (d, J = 7.2 Hz, 2H, CH₂)
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δ 7.29–7.37 (m, 4H, aromatic H)
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δ 8.22 (s, 1H, NH)
¹³C NMR:
IR (KBr, cm⁻¹):
Biological Activity and Applications
Enzyme Inhibition
Pyrazole carboxamides exhibit cyclooxygenase-2 (COX-2) inhibition (IC₅₀ = 0.8–1.2 μM), attributed to the 4-chlorobenzyl group’s interaction with the enzyme’s hydrophobic pocket . The trifluoromethyl group further stabilizes binding via van der Waals interactions.
Antimicrobial Properties
In vitro assays against Staphylococcus aureus and Escherichia coli show MIC values of 8–16 μg/mL, comparable to ciprofloxacin . The dual chloro substituents enhance membrane disruption by increasing compound lipophilicity (logP = 3.2) .
Industrial and Research Applications
Pharmaceutical Development
As a kinase inhibitor lead, the compound’s selectivity for CSRC kinase (Kd = 12 nM) suggests potential in treating ischemic stroke .
Agrochemical Uses
Derivatives demonstrate insecticidal activity against Aphis gossypii (LD₅₀ = 0.4 mg/L), outperforming imidacloprid in field trials.
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